molecular formula C10H14N2Si B3308028 3-((Trimethylsilyl)ethynyl)pyridin-2-amine CAS No. 936342-23-3

3-((Trimethylsilyl)ethynyl)pyridin-2-amine

Cat. No.: B3308028
CAS No.: 936342-23-3
M. Wt: 190.32 g/mol
InChI Key: NQFUWBHNWQMINC-UHFFFAOYSA-N
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Description

3-((Trimethylsilyl)ethynyl)pyridin-2-amine is a chemical compound with the molecular formula C10H14N2Si and a molecular weight of 190.32 g/mol It is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a pyridin-2-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Trimethylsilyl)ethynyl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with trimethylsilylacetylene under specific conditions. One common method includes the use of a palladium catalyst and a base such as triethylamine in an inert atmosphere . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((Trimethylsilyl)ethynyl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines; reactions often conducted in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of pyridine derivatives with oxidized functional groups.

    Reduction: Production of reduced amine derivatives.

    Substitution: Generation of various substituted pyridine compounds depending on the nucleophile used.

Scientific Research Applications

3-((Trimethylsilyl)ethynyl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Trimethylsilyl)ethynyl)pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The ethynyl moiety can participate in various chemical reactions, potentially leading to the formation of active metabolites that exert biological effects. The pyridin-2-amine structure can interact with specific binding sites on target proteins, modulating their activity and leading to various physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Trimethylsilyl)ethynyl)pyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trimethylsilyl group enhances its stability and lipophilicity, while the ethynyl moiety provides a site for further chemical modifications. The pyridin-2-amine structure allows for interactions with a wide range of biological targets, making it a versatile compound in various research applications.

Properties

IUPAC Name

3-(2-trimethylsilylethynyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2Si/c1-13(2,3)8-6-9-5-4-7-12-10(9)11/h4-5,7H,1-3H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFUWBHNWQMINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(N=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 3-iodopyridin-2-ylamine (40.2 g, 183 mmol) described in Manufacturing Example 1-2-1, trimethylsilylacetylene (51.7 mL, 366 mmol), copper (I) iodide (3.49 g, 18.3 mmol), N,N-diisopropylethylamine (63.7 mL, 366 mmol) and N-methylpyrrolidinone (200 mL) was added tetrakis(triphenylphosphine)palladium (0) (10.6 g, 9.15 mmol) under nitrogen atmosphere, which was stirred for 3 hours and 10 minutes at room temperature. Water was added to the reaction solution, which was then extracted with ethyl acetate 4 times. The solvent was concentrated under a reduced pressure. The residue was purified by NH silica gel chromatography (heptane:ethyl acetate=4:1). The resulting solution was concentrated under a reduced pressure, and the residue was purified by silica gel chromatography (heptane:ethyl acetate=2:1 then 1:1) to obtain the title compound (28.1 g, 80.7%).
Quantity
40.2 g
Type
reactant
Reaction Step One
Quantity
51.7 mL
Type
reactant
Reaction Step Two
Quantity
63.7 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
copper (I) iodide
Quantity
3.49 g
Type
catalyst
Reaction Step Five
Quantity
10.6 g
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
80.7%

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-3-bromopyridine (5.72 g, 33.1 mmol) in N-methylpyrrolidinone (120 mL) were added trimethylsilyl acetylene (9.36 mL, 66.2 mmol), tetrakis(triphenylphosphine)palladium (0) (1.91 g, 1.66 mmol), copper (I) iodide (630 mg, 3.31 mmol) and N,N-diisopropylethylamine (11.5 mL, 66.2 mmol) at room temperature, which was stirred under nitrogen atmosphere for 6 hours at 70° C. Water was added to the reaction solution, which was then extracted with ethyl acetate. The organic layer was washed with water and saturated aqueous sodium chloride, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under a reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethyl acetate=2:1) to obtain the title compound (5.94 g, 94%).
Quantity
5.72 g
Type
reactant
Reaction Step One
Quantity
9.36 mL
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
1.91 g
Type
catalyst
Reaction Step One
Name
copper (I) iodide
Quantity
630 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods III

Procedure details

To a mixture of 3-iodo-pyridin-2-ylamine (40 g) described in Manufacturing Example 1-2-3, trimethylsilylacetylene (52 mL), copper(I) iodide (3.5 g), N,N-diisopropylethylamine (64 mL), and NMP (200 mL) was added tetrakis(triphenylphosphine)palladium(0) (10 g), which was stirred for 3 hours and 10 minutes at room temperature under a nitrogen atmosphere. Water was added to the reaction solution, which was then extracted with ethyl acetate 4 times. The solvent was evaporated under a reduced pressure, and the residue was purified by NH silica gel chromatography (heptane:ethyl acetate=4:1). The solution thus obtained was concentrated under a reduced pressure, and the residue was purified by silica gel chromatography (heptane:ethyl acetate=2:1, then 1:1) to obtain the titled compound (28 g).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step Two
Quantity
64 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
copper(I) iodide
Quantity
3.5 g
Type
catalyst
Reaction Step Five
Quantity
10 g
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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